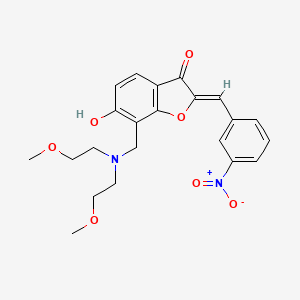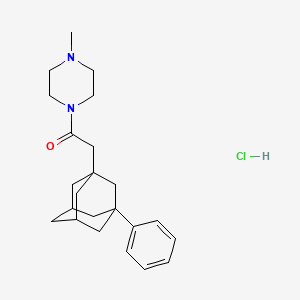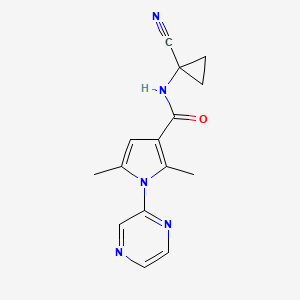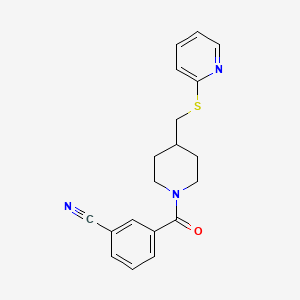
Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate, also known as MTCP, is a compound that has recently gained attention in the scientific community due to its potential applications in drug development. MTCP is a piperidine derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate is not fully understood. However, it has been suggested that Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate may act on the GABAergic system, which is involved in the regulation of neuronal excitability. Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and analgesic properties. Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate has also been shown to decrease the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which may contribute to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate is its versatility in terms of its potential applications in drug development. However, one of the limitations of Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate. One potential area of research is the development of more efficient synthesis methods for Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate. Additionally, further research is needed to fully understand the mechanism of action of Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate and its potential applications in drug development. Finally, more studies are needed to determine the safety and efficacy of Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate in humans.
Méthodes De Synthèse
Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate is synthesized through a four-step process that involves the reaction of 2-thiophenecarboxylic acid with piperidine, followed by the addition of methyl chloroformate and triethylamine. The final product is purified through column chromatography to obtain pure Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate.
Applications De Recherche Scientifique
Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate has been studied extensively for its potential applications in drug development. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-16-12(15)9-4-6-13(7-5-9)11(14)10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJFDBZELZYVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2646720.png)



![2-[(4-Bromophenyl)sulfonyl]acetohydrazide](/img/structure/B2646728.png)

![2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2646730.png)




![2-[2-[2-[16-[2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethoxy]ethyl]isoindole-1,3-dione](/img/structure/B2646737.png)
![4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2646739.png)
![7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2646740.png)